molecular formula C14H24O B14395014 Furan, 2,5-dipentyl- CAS No. 89834-67-3

Furan, 2,5-dipentyl-

Cat. No.: B14395014
CAS No.: 89834-67-3
M. Wt: 208.34 g/mol
InChI Key: CPUKFZVCDPDZGD-UHFFFAOYSA-N
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Description

Furan, 2,5-dipentyl- (C₁₄H₂₂O), is a substituted furan derivative with two pentyl (-C₅H₁₁) groups at the 2 and 5 positions of the oxygen-containing heterocyclic ring. Furan itself is a five-membered aromatic ring with conjugated π-electrons, and alkyl substitutions (e.g., methyl, ethyl, or phenyl groups) modulate its physical and chemical behavior .

Properties

CAS No.

89834-67-3

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

2,5-dipentylfuran

InChI

InChI=1S/C14H24O/c1-3-5-7-9-13-11-12-14(15-13)10-8-6-4-2/h11-12H,3-10H2,1-2H3

InChI Key

CPUKFZVCDPDZGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(O1)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Furan, 2,5-dipentyl- can be synthesized through several methods. . This method is widely used due to its simplicity and efficiency. Another method involves the cyclization of allenyl ketones or the exo-cyclization onto triple bonds .

Industrial Production Methods

Industrial production of furan derivatives often involves catalytic processes. For instance, gold-catalyzed cyclizations of diols and triols in aqueous media can produce furans efficiently . Additionally, palladium-catalyzed reactions of enyne acetates in the presence of Lewis acids have been employed to synthesize 2,5-disubstituted furans .

Mechanism of Action

The mechanism of action of furan, 2,5-dipentyl- involves its interaction with various molecular targets and pathways. For instance, furan derivatives can inhibit specific enzymes or interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the furan derivative.

Comparison with Similar Compounds

Hypothetical Properties of 2,5-Dipentylfuran :

  • Molecular Weight : 206.33 g/mol (calculated).
  • Boiling Point : Expected to be higher than 2,5-dimethylfuran (367 K ) due to increased alkyl chain length.
  • Hydrophobicity : Longer pentyl chains would enhance lipophilicity compared to shorter alkyl or aryl substituents.

Comparison with Structurally Similar Compounds

The evidence provides data on several furan derivatives, enabling comparisons based on substituent type, molecular weight, and functional properties.

Table 1: Key Properties of Furan Derivatives

Compound Molecular Formula Molecular Weight Substituents Boiling Point (K) Key Features
2,5-Dimethylfuran C₆H₈O 96.13 Methyl (-CH₃) 367 ± 1 High volatility; used in biofuels
2,5-Diphenylfuran C₁₆H₁₀O 218.25 Phenyl (-C₆H₅) Not reported Aromatic conjugation; UV/Vis applications
2,5-Dihydrofuran C₄H₆O 70.09 Hydrogenated ring Not reported Reduced ring; altered reactivity
Furan-2,5-diyldimethanol C₆H₈O₃ 128.13 Hydroxymethyl (-CH₂OH) Not reported Polar substituents; potential for polymers
2,5-Dipentylfuran C₁₄H₂₂O 206.33 Pentyl (-C₅H₁₁) N/A Hypothesized high hydrophobicity

Substituent Effects on Physical Properties

  • Alkyl Chain Length :

    • 2,5-Dimethylfuran (methyl groups) has a boiling point of 367 K , while 2,5-dipentylfuran (pentyl groups) would likely exhibit a significantly higher boiling point due to stronger van der Waals interactions.
    • Longer alkyl chains increase molecular weight and reduce volatility, as seen in comparisons between methyl and pentyl derivatives.
  • Aromatic vs. Aliphatic Substituents: 2,5-Diphenylfuran (aromatic substituents) has a higher molecular weight (218.25 g/mol) and extended π-conjugation, making it suitable for optoelectronic applications . In contrast, aliphatic substituents (e.g., pentyl) enhance solubility in non-polar solvents.

Electronic and Reactivity Trends

  • Electron Donation : Alkyl groups (methyl, pentyl) are electron-donating, increasing the electron density of the furan ring and altering its reactivity in electrophilic substitution reactions .
  • Hydrogenation : 2,5-Dihydrofuran (partially hydrogenated ring) loses aromaticity, leading to distinct reactivity, such as susceptibility to ring-opening reactions .

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